molecular formula C12H17N3O3S B3884198 ethyl 4-[5-[(E)-(carbamoylhydrazinylidene)methyl]thiophen-2-yl]butanoate

ethyl 4-[5-[(E)-(carbamoylhydrazinylidene)methyl]thiophen-2-yl]butanoate

Cat. No.: B3884198
M. Wt: 283.35 g/mol
InChI Key: ORMLXFPOBULETI-RIYZIHGNSA-N
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Description

Ethyl 4-[5-[(E)-(carbamoylhydrazinylidene)methyl]thiophen-2-yl]butanoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a thiophene ring, which is a sulfur-containing heterocycle, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of ethyl 4-[5-[(E)-(carbamoylhydrazinylidene)methyl]thiophen-2-yl]butanoate typically involves multiple steps. One common method includes the condensation of a thiophene derivative with an appropriate ester precursor under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Ethyl 4-[5-[(E)-(carbamoylhydrazinylidene)methyl]thiophen-2-yl]butanoate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[5-[(E)-(carbamoylhydrazinylidene)methyl]thiophen-2-yl]butanoate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, leading to biological effects such as antimicrobial activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives like suprofen and articaine. These compounds share the thiophene ring structure but differ in their functional groups and overall molecular architecture. Ethyl 4-[5-[(E)-(carbamoylhydrazinylidene)methyl]thiophen-2-yl]butanoate is unique due to its ester linkage and specific substituents, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 4-[5-[(E)-(carbamoylhydrazinylidene)methyl]thiophen-2-yl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-2-18-11(16)5-3-4-9-6-7-10(19-9)8-14-15-12(13)17/h6-8H,2-5H2,1H3,(H3,13,15,17)/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMLXFPOBULETI-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=CC=C(S1)C=NNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCCC1=CC=C(S1)/C=N/NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[5-[(E)-(carbamoylhydrazinylidene)methyl]thiophen-2-yl]butanoate
Reactant of Route 2
ethyl 4-[5-[(E)-(carbamoylhydrazinylidene)methyl]thiophen-2-yl]butanoate
Reactant of Route 3
ethyl 4-[5-[(E)-(carbamoylhydrazinylidene)methyl]thiophen-2-yl]butanoate
Reactant of Route 4
ethyl 4-[5-[(E)-(carbamoylhydrazinylidene)methyl]thiophen-2-yl]butanoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-[5-[(E)-(carbamoylhydrazinylidene)methyl]thiophen-2-yl]butanoate
Reactant of Route 6
ethyl 4-[5-[(E)-(carbamoylhydrazinylidene)methyl]thiophen-2-yl]butanoate

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